molecular formula C16H16N4S B282706 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine

5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine

Cat. No. B282706
M. Wt: 296.4 g/mol
InChI Key: GUPCUDANFUWBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine has various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine in lab experiments include its broad-spectrum antimicrobial activity, its potential as an anticancer agent, and its anti-inflammatory and analgesic properties. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine. These include further studies on its mechanism of action, its potential use as an antimicrobial, anticancer, anti-inflammatory, and analgesic agent, and its potential side effects. Additionally, research could focus on the development of new derivatives of the compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis method of 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine involves the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylbenzyl sulfide. This intermediate is then reacted with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then cyclized with potassium hydroxide to form the final product, 5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine.

Scientific Research Applications

5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C16H16N4S/c1-12-6-5-7-13(10-12)11-21-16-19-18-15(17)20(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18)

InChI Key

GUPCUDANFUWBDK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)N

Origin of Product

United States

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